molecular formula C11H17N3 B13912713 6-(1-Methylpiperidin-4-yl)pyridin-3-amine

6-(1-Methylpiperidin-4-yl)pyridin-3-amine

Cat. No.: B13912713
M. Wt: 191.27 g/mol
InChI Key: UOKXOYGZBYNFOK-UHFFFAOYSA-N
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Description

6-(1-Methylpiperidin-4-yl)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with a 1-methylpiperidin-4-yl group at the 6-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methylpiperidin-4-yl)pyridin-3-amine typically involves the reaction of 6-bromo-3-pyridinamine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a suitable temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methylpiperidin-4-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-(1-Methylpiperidin-4-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 6-(1-Methylpiperidin-4-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylpiperidin-1-yl)pyridin-3-amine
  • 6-(1-Methylpiperidin-4-yl)oxy-pyridin-3-amine

Uniqueness

6-(1-Methylpiperidin-4-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methylpiperidin-4-yl group at the 6-position of the pyridine ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct reactivity in chemical reactions.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

6-(1-methylpiperidin-4-yl)pyridin-3-amine

InChI

InChI=1S/C11H17N3/c1-14-6-4-9(5-7-14)11-3-2-10(12)8-13-11/h2-3,8-9H,4-7,12H2,1H3

InChI Key

UOKXOYGZBYNFOK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NC=C(C=C2)N

Origin of Product

United States

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